Methyl 5-(benzyloxy)-2-bromobenzoate
Description
Significance of Aryl Halide and Benzyloxy Functionalities in Synthetic Chemistry
Within the vast family of substituted benzoates, molecules possessing both aryl halide and benzyloxy functionalities are of particular importance due to the orthogonal reactivity these groups impart.
The aryl halide group, specifically an aryl bromide, is a powerful functional handle for carbon-carbon and carbon-heteroatom bond formation. It is a cornerstone electrophile in a multitude of transition-metal-catalyzed cross-coupling reactions. Seminal transformations such as the Suzuki-Miyaura coupling (reacting with organoboron compounds), the Buchwald-Hartwig amination (reacting with amines), and the Heck reaction (reacting with alkenes) rely on the reactivity of the carbon-bromine bond. wikipedia.orgorganic-chemistry.org The presence of an aryl bromide allows for the precise introduction of a wide range of substituents, including alkyl, aryl, and amino groups, onto the aromatic ring. wikipedia.org
The benzyloxy group (-OCH₂C₆H₅) serves a distinct yet equally critical role, primarily as a robust protecting group for phenols. chemicalbook.com In a multi-step synthesis, it is often necessary to temporarily mask a reactive functional group, like a hydroxyl group, to prevent it from interfering with reactions occurring elsewhere in the molecule. The benzyloxy group is ideal for this purpose as it is stable under a wide variety of reaction conditions, including those that are basic, acidic, and many that involve organometallic reagents. Its widespread use stems from its reliable installation (typically via Williamson ether synthesis) and, crucially, its selective removal. The benzyl (B1604629) ether can be cleaved under mild conditions, most commonly through palladium-catalyzed hydrogenolysis, to regenerate the free hydroxyl group without disturbing other sensitive parts of the molecule. chemicalbook.com
Contextual Overview of Methyl 5-(benzyloxy)-2-bromobenzoate within Aromatic Building Blocks
This compound (CAS Number: 431052-32-3) is a prime exemplar of a multifunctional aromatic building block that leverages the distinct chemical properties of its constituent groups. aaronchem.com This compound integrates a methyl ester, a bromine atom, and a benzyloxy group onto a benzene (B151609) ring, creating a platform for staged and selective chemical modifications.
The strategic arrangement of these three groups allows a synthetic chemist to devise a variety of reaction pathways. For instance:
The bromo group at the C2 position can be utilized first in a palladium-catalyzed cross-coupling reaction to introduce a new carbon-carbon or carbon-nitrogen bond.
The methyl ester at the C1 position can be hydrolyzed under basic conditions to yield a carboxylic acid, which can then be converted into an amide, a different ester, or other functional groups.
The benzyloxy group at the C5 position can be retained throughout these transformations as a stable protecting group, only to be removed at a later stage via hydrogenolysis to reveal a phenol (B47542). This phenol can then undergo further reactions, such as etherification or esterification.
This capacity for sequential, site-selective functionalization makes this compound a valuable intermediate in the synthesis of complex, highly substituted aromatic compounds that are often scaffolds for pharmacologically active molecules.
| Identifier | Value |
|---|---|
| CAS Number | 431052-32-3 |
| Molecular Formula | C₁₅H₁₃BrO₃ |
| Molecular Weight | 321.17 g/mol |
Classification and Positional Isomerism within Substituted Benzoate (B1203000) Esters
Substituted benzoate esters are classified based on the identity and location of the substituents on the benzene ring. The core structure is the methyl benzoate group, and additional functional groups define the specific compound. This compound is a trisubstituted benzene derivative.
Positional isomerism is a critical concept in this context. Positional isomers are compounds that share the same molecular formula and the same functional groups but differ in the location of these groups on the aromatic ring. In the case of brominated methyl benzyloxybenzoates, the bromine atom and the benzyloxy group can be placed at various positions relative to the methyl ester group, leading to a number of distinct isomers, each with unique chemical and physical properties.
For example, this compound features a "para" relationship between the bromo and benzyloxy groups, and an "ortho" relationship between the bromo group and the methyl ester. Swapping the positions of these substituents results in different molecules. A key isomer is Methyl 2-(benzyloxy)-5-bromobenzoate, where the positions of the bromo and benzyloxy groups are effectively swapped relative to the ester. While they share the same molecular weight and formula, their differing structures can lead to variations in reactivity, melting point, and spectroscopic signatures. nih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern (relative to Ester) |
|---|---|---|---|---|
| This compound | 431052-32-3 | C₁₅H₁₃BrO₃ | 321.17 g/mol | 2-Bromo, 5-Benzyloxy |
| Methyl 2-(benzyloxy)-5-bromobenzoate | 860000-78-8 | C₁₅H₁₃BrO₃ | 321.17 g/mol | 2-Benzyloxy, 5-Bromo |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDGAVFZSVMKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Benzyloxy 2 Bromobenzoate
De Novo Synthesis Approaches to Benzyloxy- and Bromo-Substituted Aromatic Systems
Constructing the intricate substitution pattern of Methyl 5-(benzyloxy)-2-bromobenzoate from a simple benzene (B151609) ring or its derivatives requires precise control over the regioselectivity of several key reactions.
Regioselective Bromination Strategies on Benzoate (B1203000) Scaffolds
The direct bromination of methyl benzoate typically yields the meta-substituted product due to the electron-withdrawing nature of the ester group, which deactivates the ortho and para positions. wordpress.combrainly.comyoutube.com Achieving the desired ortho-bromination to the ester group in this compound necessitates alternative strategies. One approach involves the use of a directing group to favor ortho-substitution, which is later removed or transformed. However, a more direct route would involve the bromination of a precursor where the electronic properties of the ring are more favorable for ortho-bromination.
Another strategy involves the ortho-lithiation of a protected benzoic acid derivative, followed by quenching with an electrophilic bromine source. This method, while effective, often requires cryogenic temperatures and strictly anhydrous conditions.
A hypothetical regioselective bromination is detailed in the table below:
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| Methyl 5-(benzyloxy)benzoate | N-Bromosuccinimide (NBS), Acetic Acid, reflux | This compound | 65 |
| 5-(benzyloxy)-2-iodobenzoic acid | CuBr, reflux | 5-(benzyloxy)-2-bromobenzoic acid | 80 |
Etherification and Esterification Routes for Aromatic Substitution Patterns
The formation of the benzyloxy ether linkage is a critical step in the synthesis of the target molecule. The Williamson ether synthesis is a classical and widely employed method for this transformation. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this would typically involve the reaction of a substituted phenol (B47542) with benzyl (B1604629) bromide or a related benzylating agent in the presence of a base. synarchive.com
The esterification of the corresponding carboxylic acid with methanol (B129727) is another key transformation. This is typically achieved under acidic conditions (Fischer esterification) or by using activating agents to facilitate the reaction.
A representative etherification reaction is presented below:
| Phenolic Substrate | Benzylating Agent | Base | Solvent | Product |
| Methyl 2-bromo-5-hydroxybenzoate | Benzyl bromide | Potassium carbonate | Acetone | This compound |
| 2-bromo-5-hydroxybenzoic acid | Benzyl chloride | Sodium hydroxide | Ethanol/Water | 5-(benzyloxy)-2-bromobenzoic acid |
Multi-Step Synthesis from Readily Available Precursors
A more practical and common approach to the synthesis of this compound involves the use of commercially available or easily synthesized starting materials that already possess some of the required functional groups.
Utilization of Phenolic Starting Materials and Derivatives
Phenolic compounds are versatile starting materials for the synthesis of the target molecule. Commercially available precursors such as methyl 2-bromo-5-hydroxybenzoate or 5-bromo-2-hydroxybenzoic acid can be readily converted to this compound. researchgate.netnih.gov
The synthesis starting from methyl 2-bromo-5-hydroxybenzoate involves a straightforward benzylation of the phenolic hydroxyl group. This is typically carried out using benzyl bromide or benzyl chloride in the presence of a suitable base like potassium carbonate or sodium hydride in a polar aprotic solvent.
Alternatively, starting from 5-bromo-2-hydroxybenzoic acid, the synthesis would involve an initial benzylation of the phenolic hydroxyl group, followed by esterification of the carboxylic acid with methanol. The order of these steps can be crucial to avoid side reactions.
Sequential Functional Group Interconversions on Benzoate Backbones
The synthesis can also be designed as a sequence of functional group interconversions on a pre-existing benzoate backbone. For instance, a synthetic route could commence with methyl 5-hydroxybenzoate. The first step would be bromination, which would need to be regioselective to introduce the bromine at the 2-position. This can be challenging due to the directing effects of the hydroxyl and ester groups. Following bromination, the phenolic hydroxyl group would be benzylated as described previously.
A patent describes a similar sequential approach where methyl 5-acetyl-2-hydroxybenzoate is first benzylated to give methyl 5-acetyl-2-(benzyloxy)benzoate, which is then brominated. google.com This highlights the feasibility of performing sequential reactions on a substituted benzoate scaffold.
Green Chemistry and Sustainable Synthesis Considerations in Benzoate Ester Formation
In recent years, there has been a significant drive towards developing more environmentally friendly and sustainable synthetic methods in chemistry. researchgate.net
For the etherification step, traditional Williamson ether synthesis often employs polar aprotic solvents and stoichiometric amounts of base, which can generate significant waste. Greener alternatives include palladium-catalyzed benzylation of phenols, which can proceed under neutral conditions. organic-chemistry.org Another approach is the use of phase-transfer catalysis, which can enhance reaction rates and reduce the need for harsh conditions. researchgate.net
Regarding esterification, classical Fischer esterification requires a large excess of the alcohol and a strong acid catalyst, leading to potential environmental concerns. The use of solid acid catalysts is a more sustainable alternative as they can be easily recovered and reused. mdpi.com Enzymatic catalysis also presents a green option for ester synthesis, offering high selectivity under mild reaction conditions. nih.gov The use of greener solvents, such as ionic liquids or supercritical fluids, is also being explored to minimize the environmental impact of these reactions.
The following table summarizes some green chemistry approaches applicable to the synthesis of the target molecule:
| Transformation | Conventional Method | Green Alternative | Advantages of Green Alternative |
| Etherification | Williamson synthesis with strong base and polar aprotic solvent | Palladium-catalyzed benzylation | Neutral conditions, reduced waste |
| Esterification | Fischer esterification with excess alcohol and strong acid | Solid acid catalysis | Catalyst is recyclable, milder conditions |
Reactivity and Transformational Chemistry of Methyl 5 Benzyloxy 2 Bromobenzoate
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in Methyl 5-(benzyloxy)-2-bromobenzoate is a prime site for oxidative addition to low-valent transition metal catalysts, particularly those of palladium and nickel. This reactivity is the cornerstone of numerous cross-coupling methodologies that allow for the construction of complex molecular architectures.
The Suzuki-Miyaura reaction is a powerful and widely used method for forming aryl-aryl bonds, and substrates like this compound are well-suited for this transformation. tcichemicals.com This palladium-catalyzed reaction couples an organoboron reagent, typically a boronic acid or its ester, with an organic halide. tcichemicals.com
In a representative example, a close analogue, Methyl 4,5-bis(benzyloxy)-2-bromobenzoate, undergoes Suzuki coupling with arylboronic acids. nih.gov The reaction of this compound with an arylboronic acid, such as (4-(methoxycarbonyl)phenyl)boronic acid, would be expected to proceed under similar conditions to yield the corresponding biaryl product. A typical catalytic system involves a palladium source, such as Pd(OAc)₂, a phosphine ligand, and a base to facilitate the transmetalation step. researchgate.netnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | 2-quinolinealdoxime-Pd(II)-complex (0.1 mol%) | Cs₂CO₃ | Toluene (B28343) | 96% | researchgate.net |
| Methyl 4,5-bis(benzyloxy)-2-bromobenzoate | (3,4-dibenzyloxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | - | nih.gov |
| 1-Bromo-3-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 95% | nih.gov |
Beyond C-C bond formation, the aryl bromide of this compound is a suitable electrophile for forming bonds with heteroatoms through various cross-coupling reactions.
C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction enables the formation of aryl amines from aryl halides. libretexts.orgwikipedia.org this compound is an ideal substrate for coupling with a wide range of primary and secondary amines. The reaction is typically catalyzed by a palladium complex supported by a bulky, electron-rich phosphine ligand (e.g., XantPhos, BINAP) in the presence of a strong base like sodium tert-butoxide. researchgate.netmatthey.comrsc.org
C-S Cross-Coupling: The synthesis of aryl sulfides can be achieved by coupling aryl halides with thiols. Nickel-catalyzed systems have proven effective for C-S coupling, even with sterically hindered substrates. rsc.org A reaction between this compound and an alkyl or aryl thiol could be catalyzed by a nickel complex, such as Ni(COD)₂, with a suitable phosphine ligand like BINAP or DPEphos. rsc.orgnih.gov Palladium catalysts, particularly with ligands like NiXantPhos, are also used for the synthesis of diaryl sulfides from aryl bromides. organic-chemistry.org
C-O Cross-Coupling: While less common than C-N and C-C couplings, palladium-catalyzed methods exist for the formation of diaryl ethers from aryl halides and phenols. These reactions often require specific ligand systems and reaction conditions to achieve good yields.
The mechanism for these palladium-catalyzed cross-coupling reactions generally follows a well-established catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step. tcichemicals.com
Transmetalation (for Suzuki-Miyaura) or Ligand Substitution/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center in a process facilitated by a base. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium amide complex.
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org
The choice of ligand is critical for the success of these reactions. Bulky, electron-donating phosphine ligands (e.g., XPhos, SPhos, RuPhos, BINAP) or N-heterocyclic carbenes (NHCs) are often employed. acs.org These ligands stabilize the palladium catalyst, promote the rate of oxidative addition, and facilitate the crucial reductive elimination step. rsc.org For example, bidentate ligands like XantPhos are known to promote efficient reductive elimination and stabilize the catalytic species, leading to higher yields and broader substrate scope. nih.gov
Nucleophilic Substitution Reactions at the Aryl Bromide Position
Direct nucleophilic aromatic substitution (SNAr) at the aryl bromide position of this compound is generally unfavorable. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to the leaving group (bromide). The substituents on this compound (an ether and an ester) are not sufficiently electron-withdrawing to facilitate this reaction pathway under standard conditions. Consequently, transition metal-catalyzed coupling reactions are the primary methods for functionalizing the C-Br bond.
Transformations of the Ester Moiety
The methyl ester group is another key reactive site in the molecule, primarily through reactions involving nucleophilic acyl substitution.
The most common transformation of the ester moiety is its hydrolysis to the corresponding carboxylic acid, 2-(benzyloxy)-5-bromobenzoic acid. This reaction, also known as saponification when carried out under basic conditions, is typically straightforward and high-yielding.
A standard protocol involves heating the ester in a mixture of an alcohol (like methanol (B129727) or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). chemicalbook.comchemspider.com The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl carbon, followed by the elimination of methoxide. A subsequent acidic workup is required to protonate the resulting carboxylate salt and precipitate the free carboxylic acid. chemicalbook.com
Table 2: General Protocol for Saponification of this compound
| Step | Reagents & Conditions | Purpose | Reference |
|---|---|---|---|
| 1. Saponification | NaOH or LiOH, Methanol/Water, Heat (e.g., 60°C) | Cleavage of the methyl ester to form the sodium carboxylate salt. | chemicalbook.com |
| 2. Workup | Removal of organic solvent (e.g., by rotary evaporation). | To prepare the aqueous solution for acidification. | chemicalbook.com |
| 3. Acidification | Aqueous HCl or H₂SO₄ until acidic pH (e.g., pH=3). | Protonation of the carboxylate to precipitate the carboxylic acid. | chemicalbook.com |
| 4. Isolation | Filtration or extraction with an organic solvent (e.g., ethyl acetate). | To isolate the pure 2-(benzyloxy)-5-bromobenzoic acid product. | chemicalbook.com |
This transformation is synthetically useful as the resulting carboxylic acid can participate in a variety of subsequent reactions, such as amide bond formation or reduction to an alcohol.
Transesterification Processes
The methyl ester group of this compound can be converted to other esters through transesterification. This reaction involves the exchange of the methyl group for a different alkyl or aryl group from an alcohol. The process can be catalyzed by either acids or bases. masterorganicchemistry.comresearchgate.net
Acid-Catalyzed Transesterification: Under acidic conditions, typically using a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), the carbonyl oxygen of the ester is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by another alcohol (R'-OH). masterorganicchemistry.comyoutube.com To drive the equilibrium towards the desired product, the incoming alcohol is often used in large excess, frequently as the solvent. youtube.com The mechanism proceeds through a tetrahedral intermediate, followed by the elimination of methanol to yield the new ester. masterorganicchemistry.comyoutube.com
Base-Catalyzed Transesterification: Alternatively, base-catalyzed transesterification employs a strong base, such as an alkoxide (e.g., sodium ethoxide), to generate a nucleophilic alkoxide from the desired alcohol. This alkoxide then attacks the electrophilic carbonyl carbon of the methyl ester. masterorganicchemistry.com This pathway also proceeds via a tetrahedral intermediate, leading to the expulsion of a methoxide ion and the formation of the new ester. The reaction is typically performed using the alcohol as the solvent to ensure a high concentration of the nucleophile. masterorganicchemistry.com
Table 1: Overview of Transesterification Conditions
| Catalyst Type | Reagents | Key Mechanistic Step |
|---|---|---|
| Acid | H₂SO₄, R'-OH (excess) | Protonation of the carbonyl oxygen to enhance electrophilicity. researchgate.net |
| Base | NaOR', R'-OH | Nucleophilic attack by an alkoxide ion (R'O⁻) on the carbonyl carbon. masterorganicchemistry.com |
Reduction Reactions to Alcohols and Aldehydes
The methyl ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Primary Alcohols: Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of methoxide to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of the hydride reagent to yield the primary alcohol, (5-(benzyloxy)-2-bromophenyl)methanol. The reaction typically requires a subsequent aqueous workup to protonate the resulting alkoxide.
Reduction to Aldehydes: The partial reduction of the ester to an aldehyde is more challenging as the intermediate aldehyde is more reactive than the starting ester. However, this transformation can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose. At temperatures such as -78 °C, DIBAL-H can selectively reduce the ester to the aldehyde, 5-(benzyloxy)-2-bromobenzaldehyde. At this low temperature, the tetrahedral intermediate formed is stable and does not collapse to the aldehyde until the aqueous workup, at which point the excess hydride has been quenched, preventing over-reduction to the alcohol.
Table 2: Reducing Agents for Ester Transformation
| Reagent | Product | Typical Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | THF, 0 °C to reflux, followed by aqueous workup |
| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Toluene or CH₂Cl₂, -78 °C, followed by aqueous workup |
Modifications of the Benzyloxy Protecting Group
The benzyloxy group serves as a common protecting group for the phenolic hydroxyl functionality. Its removal or modification is a key step in many synthetic sequences.
Hydrogenolysis: The most common method for cleaving a benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). This process cleaves the benzylic C-O bond to yield the corresponding phenol (B47542), 5-hydroxy-2-bromobenzoic acid methyl ester, and toluene as a byproduct. A significant consideration for this compound is the presence of the aryl bromide. Catalytic hydrogenolysis can also lead to hydrodehalogenation, reducing the C-Br bond. researchgate.net The reactivity for hydrogenolysis is generally RI > RBr > RCl. researchgate.net Therefore, careful selection of the catalyst and reaction conditions is necessary to achieve selective debenzylation without affecting the aryl bromide.
Lewis Acid-Mediated Cleavage: An alternative to hydrogenolysis is the use of strong Lewis acids to effect cleavage of the benzyl ether. Reagents such as boron trichloride (BCl₃) or boron tribromide (BBr₃) can coordinate to the ether oxygen, facilitating the cleavage of the C-O bond. This method is often performed at low temperatures and is compatible with functional groups that might be sensitive to reductive conditions, such as the aryl bromide present in the target molecule.
The benzylic C-H bonds of the benzyloxy group are susceptible to functionalization, primarily through radical-based or oxidative pathways. These methods allow for the introduction of new functionality at this position without removing the protecting group.
Oxidation: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group. Strong oxidizing agents can convert the benzyloxy group into a benzoyl ester. For instance, reaction with N-bromosuccinimide (NBS) can lead to bromination at the benzylic position, which upon hydrolysis yields a benzoyl group. nih.gov This transforms the protecting group into an electron-withdrawing ester, which has different chemical properties and can be removed under different (e.g., hydrolytic) conditions.
Radical C-H Functionalization: Modern synthetic methods, including those employing photoredox catalysis, allow for the direct functionalization of benzylic C-H bonds. wisc.edunih.gov These reactions can be used to introduce various substituents, such as alkyl, aryl, or cyano groups, at the benzylic position. For example, a thiol catalyst combined with a photoredox catalyst can enable the direct arylation of benzyl ethers. nih.gov Such strategies offer a pathway to more complex molecular architectures built upon the this compound scaffold.
Cyclization Reactions and Intramolecular Annulation Strategies
The presence of the 2-bromo substituent on the aromatic ring makes this compound an excellent substrate for transition metal-catalyzed intramolecular cyclization reactions, which are powerful tools for constructing new ring systems.
Intramolecular Heck Reaction: The intramolecular Heck reaction is a palladium-catalyzed process that couples an aryl halide with an alkene within the same molecule. wikipedia.orgorganicreactions.org To apply this strategy, a tether containing a terminal alkene must first be installed elsewhere on the this compound molecule, for example, by modifying the benzyloxy group or by coupling to a suitable precursor. The palladium(0) catalyst would then oxidatively add to the C-Br bond, followed by intramolecular migratory insertion of the alkene and subsequent β-hydride elimination to form a new cyclic structure. This method is highly effective for forming a variety of ring sizes. wikipedia.orglibretexts.org
Intramolecular Suzuki and Other Cross-Coupling Reactions: Similarly, intramolecular versions of other cross-coupling reactions like the Suzuki reaction can be envisioned. The Suzuki reaction couples an organohalide with an organoboron compound. nih.govtcichemicals.comnih.gov An intramolecular variant would require the synthesis of a derivative of this compound that also contains a boronic acid or ester functionality. Palladium-catalyzed coupling would then forge a new C-C bond, leading to ring formation. These strategies are particularly valuable for the synthesis of complex polycyclic aromatic and heterocyclic systems.
Electrophilic Aromatic Substitution Potentials on the Benzoate (B1203000) Ring
Further functionalization of the benzoate ring can be achieved through electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is determined by the directing effects of the substituents already present on the ring: the 2-bromo group, the 5-benzyloxy group, and the 1-methoxycarbonyl group.
The directing effects of these groups are as follows:
-CO₂CH₃ (Methyl Ester): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. openstax.org
-Br (Bromo): This is a deactivating group due to its electron-withdrawing inductive effect, but it is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (arenium ion). openstax.org
-OCH₂Ph (Benzyloxy): This is a strongly activating group and an ortho, para-director. The oxygen atom's lone pairs strongly donate electron density to the ring via resonance, significantly stabilizing the arenium ion intermediate for attack at the ortho and para positions. pressbooks.pub
When multiple substituents are present, the most powerfully activating group typically controls the position of substitution. In this case, the benzyloxy group is the strongest activating group and will therefore direct incoming electrophiles. The positions ortho and para to the benzyloxy group are C4 and C6.
Position C6: This position is ortho to the benzyloxy group and meta to the bromo group.
Position C4: This position is ortho to the benzyloxy group and meta to the methoxycarbonyl group.
Considering steric hindrance from the adjacent bromo group at C2, electrophilic attack is most likely to occur at the C4 position, which is ortho to the strongly activating benzyloxy group and sterically less encumbered than the C6 position.
Table 3: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Effect |
|---|---|---|---|
| -CO₂CH₃ | 1 | Deactivating | meta |
| -Br | 2 | Deactivating | ortho, para |
| -OCH₂Ph | 5 | Activating | ortho, para |
Methyl 5 Benzyloxy 2 Bromobenzoate As a Strategic Intermediate in Complex Molecule Synthesis
Role in the Development of Pharmaceutical Leads and Drug Analogues
The unique substitution pattern of Methyl 5-(benzyloxy)-2-bromobenzoate makes it an attractive starting material for the synthesis of diverse molecular scaffolds relevant to medicinal chemistry. The presence of the bromine atom facilitates cross-coupling reactions, while the ester can be hydrolyzed or converted to other functional groups, and the benzyloxy group can serve as a protected phenol (B47542), which can be deprotected in later synthetic steps.
While direct synthesis of pyridinones, chromanes, or oxadiazoles (B1248032) starting specifically from this compound is not extensively documented in the reviewed literature, the synthesis of related structures from analogous compounds highlights its potential utility. For instance, the synthesis of chromane (B1220400) derivatives has been achieved from a structurally similar compound, 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester. This suggests that the benzyloxybenzoic acid methyl ester core is a viable scaffold for constructing such heterocyclic systems.
The synthesis of oxadiazoles often involves the cyclization of acyl hydrazides or the reaction of carboxylic acids with hydrazine (B178648) derivatives followed by cyclization. Although no specific examples utilizing this compound were found, its corresponding carboxylic acid, 5-(benzyloxy)-2-bromobenzoic acid, could theoretically be converted to the necessary acyl hydrazide and subsequently cyclized to form a 1,3,4-oxadiazole (B1194373) ring.
A comprehensive search of the scientific literature did not yield specific examples of this compound being used as a direct precursor to compounds explicitly investigated for enzyme inhibition or anticancer potential. However, the structural motifs present in this molecule are found in various biologically active compounds. For example, the benzyloxy group is a common feature in molecules with demonstrated anticancer efficacy.
Contributions to Natural Product Total Synthesis
Based on a thorough review of the available scientific literature, there are no documented instances of this compound being utilized as an intermediate in the total synthesis of natural products.
Design and Synthesis of Advanced Materials and Specialty Chemicals
A comprehensive literature search did not reveal any applications of this compound in the design and synthesis of advanced materials or specialty chemicals.
Methodological Advancements in Organic Synthesis Utilizing Aryl Bromobenzoates
This compound belongs to the class of aryl bromobenzoates, which are important substrates in modern organic synthesis, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond in these compounds is susceptible to oxidative addition by various transition metal catalysts, most notably those based on palladium and nickel. This reactivity is the cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Recent advancements in this area have focused on expanding the scope and efficiency of these transformations. For example, nickel-catalyzed methods have been developed for the addition of aryl bromides to aldehydes to form sterically hindered secondary alcohols, a transformation that is often challenging with traditional organometallic reagents. Similarly, palladium-catalyzed intramolecular acylation of aryl bromides via C-H functionalization has emerged as a powerful tool for the synthesis of complex cyclic ketones.
Furthermore, the cooperative catalysis of nickel and a hydrogen-atom-transfer photocatalyst enables the cross-coupling of aryl halides with a wide array of aldehydes to produce various ketones under mild conditions. These modern synthetic methods highlight the versatility of the aryl bromide functional group present in this compound, making it a potentially valuable substrate for the construction of complex molecular architectures. The development of more efficient and selective catalysts continues to broaden the synthetic utility of this class of compounds.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Structural Connectivity Elucidation
Proton (¹H) NMR spectroscopy of Methyl 5-(benzyloxy)-2-bromobenzoate is anticipated to provide key information regarding the number of distinct proton environments, their chemical shifts, and their scalar (J) couplings, which reveals the connectivity of the proton-bearing atoms.
The expected ¹H NMR spectrum would feature several distinct signals corresponding to the aromatic protons of the benzoate (B1203000) and benzyl (B1604629) moieties, the methylene (B1212753) protons of the benzyloxy group, and the methyl protons of the ester group.
Expected ¹H NMR Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (benzoate ring) | ~7.5 - 7.0 | m | - |
| Aromatic H (benzyl ring) | ~7.4 - 7.2 | m | - |
| -OCH₂- | ~5.1 | s | - |
| -OCH₃ | ~3.9 | s | - |
Note: The exact chemical shifts and coupling patterns can be influenced by the solvent and the specific conformation of the molecule.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum is expected to show signals for the carbonyl carbon of the ester, the aromatic carbons of both rings, the methylene carbon of the benzyloxy group, and the methyl carbon of the ester.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | ~165 |
| Aromatic C-O | ~158 |
| Aromatic C-Br | ~115 |
| Aromatic C (unsubstituted) | ~136 - 115 |
| -OCH₂- | ~71 |
| -OCH₃ | ~52 |
Two-Dimensional (2D) NMR Techniques for Elucidating Complex Structural Relationships
To unambiguously assign all proton and carbon signals and to determine the complete bonding network, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, helping to establish the connectivity of protons within the aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting the different structural fragments, for instance, showing the correlation between the methylene protons (-OCH₂-) and the aromatic carbon of the benzoate ring to which the benzyloxy group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the proposed structure by observing through-space interactions between protons on the benzyl and benzoate rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₁₅H₁₃BrO₃), HRMS would provide a highly accurate mass measurement.
The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by approximately 2 Da.
Expected HRMS Data for this compound:
| Ion | Calculated m/z |
| [M(⁷⁹Br)]⁺ | 320.0048 |
| [M(⁸¹Br)]⁺ | 321.9927 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit characteristic absorption bands for the ester carbonyl group, the aromatic rings, and the ether linkage.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (ester) | 1730 - 1715 | Strong |
| C=C (aromatic) | 1600 - 1450 | Medium to Weak |
| C-O (ester and ether) | 1300 - 1000 | Strong |
| C-H (aromatic) | 3100 - 3000 | Medium to Weak |
| C-H (aliphatic) | 3000 - 2850 | Medium to Weak |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
The crystal structure would reveal the conformation of the molecule, including the relative orientation of the benzoate and benzyl rings and the planarity of the ester group. Intermolecular interactions, such as stacking or hydrogen bonding (if any), that stabilize the crystal lattice would also be elucidated. To date, a crystal structure for this specific compound has not been reported in the crystallographic databases.
Chromatographic Techniques for Purity Assessment, Separation, and Isolation
Chromatographic techniques are indispensable in the analysis of "this compound," providing robust methods for assessing its purity, separating it from reaction mixtures, and isolating it in a highly purified form. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) each offer unique advantages in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of "this compound," enabling both qualitative and quantitative assessment. The inherent polarity of the ester and benzyloxy groups, combined with the bromo-substituent, makes reversed-phase HPLC a particularly suitable method.
Detailed research findings indicate that the separation of benzoate esters is effectively achieved using C8 or C18 stationary phases. For "this compound," a C18 column is often preferred due to its enhanced hydrophobic interactions with the aromatic rings of the compound. The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a small percentage of an acid modifier like formic acid or acetic acid to ensure sharp peak shapes.
Detection is commonly performed using a UV detector, as the benzene (B151609) rings in the molecule exhibit strong chromophoric properties. The maximum absorbance is typically observed in the range of 230-280 nm. A diode array detector (DAD) can be employed to obtain the full UV spectrum of the peak, aiding in peak identification and purity assessment. While specific, publicly available validated methods for "this compound" are proprietary, typical parameters for analogous brominated and benzylated aromatic esters can be extrapolated.
A hypothetical, yet representative, HPLC method for the purity assessment of "this compound" is detailed in the table below.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 60% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This method would be expected to effectively separate the target compound from potential starting materials, by-products, and degradation products. For preparative HPLC, the conditions can be scaled up with a larger column diameter and a higher flow rate to facilitate the isolation of pure "this compound."
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including "this compound." The technique's high resolution and the structural information provided by mass spectrometry make it ideal for identifying and quantifying the compound, as well as detecting trace impurities.
For the analysis of "this compound," a capillary column with a non-polar or mid-polarity stationary phase is generally employed. A common choice is a polydimethylsiloxane-based phase (e.g., DB-1 or HP-5ms) or a phase with a small percentage of phenyl substitution to enhance selectivity for aromatic compounds. The analysis requires temperature programming to ensure the elution of the relatively high-boiling-point analyte in a reasonable timeframe and with good peak shape.
The inlet is typically operated in split mode to handle concentrated samples, with an injection temperature high enough to ensure rapid volatilization without causing thermal degradation. Helium is the most common carrier gas. The mass spectrometer detector can be operated in full scan mode to acquire the mass spectrum of eluting peaks for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying the target compound.
A representative set of GC-MS parameters for the analysis of "this compound" is outlined in the following table.
| Parameter | Condition |
|---|---|
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial temp 150 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 50-400 amu (in full scan mode) |
This GC-MS method would allow for the separation of "this compound" from other volatile components in a sample and provide a characteristic mass spectrum for unambiguous identification.
Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Assessment
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative monitoring of reactions that synthesize or involve "this compound." It is also valuable for the preliminary assessment of purity and for determining appropriate solvent systems for column chromatography purification.
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. Due to the presence of the polar ester group and the relatively non-polar aromatic rings, a mobile phase of intermediate polarity is generally effective.
Research on compounds with similar structural motifs, such as other substituted benzoic acid methyl esters, provides guidance on effective solvent systems. For instance, in the synthesis of a related compound, 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester, a mobile phase of hexane/ethyl acetate (B1210297) (8:2) was used, yielding a specific retention factor (Rf) value. chromatographytoday.com Another common system for the TLC of benzoic acid derivatives is a mixture of toluene (B28343) and ethanol. utexas.edu
The spots on the developed TLC plate can be visualized under UV light (typically at 254 nm) due to the UV-absorbing nature of the aromatic rings. Staining with reagents like potassium permanganate (B83412) can also be used for visualization. The Rf value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used to track the progress of a reaction by observing the disappearance of starting material spots and the appearance of the product spot.
A summary of typical TLC conditions for "this compound" is presented below.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase System 1 | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) |
| Mobile Phase System 2 | Toluene:Ethanol (e.g., 9:1 v/v) |
| Visualization | UV light (254 nm), Potassium permanganate stain |
| Expected Rf | Dependent on the exact solvent system, but generally in the mid-range (0.3-0.6) |
By using TLC, a chemist can quickly and efficiently monitor the conversion of reactants to "this compound," assess the presence of by-products, and optimize the conditions for subsequent purification by column chromatography.
Theoretical and Computational Chemistry Studies on Methyl 5 Benzyloxy 2 Bromobenzoate
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For Methyl 5-(benzyloxy)-2-bromobenzoate, these calculations provide a detailed picture of its electron distribution, molecular orbitals, and electrostatic potential, which collectively determine its reactivity.
The electronic structure is characterized by the distribution of electron density across the molecule. The aromatic rings, the ester group, and the benzyloxy ether linkage create a complex electronic environment. The bromine atom, being highly electronegative, withdraws electron density from the benzene (B151609) ring, influencing its reactivity towards electrophilic and nucleophilic attack.
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive. The spatial distribution of these frontier orbitals indicates the likely sites for chemical reactions. For instance, the HOMO often corresponds to regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. While specific calculations for this compound are not extensively published, studies on analogous brominated and benzylated aromatic compounds show that the HOMO is typically localized on the electron-rich aromatic system, while the LUMO may be distributed over the carbonyl group of the ester and the carbon atom bonded to the bromine. researchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, regions of negative potential (red/yellow) are expected around the oxygen atoms of the ester and ether groups, indicating their role as hydrogen bond acceptors or sites for electrophilic attack. Positive potential regions (blue) would be found around the hydrogen atoms. These maps are crucial for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.
Table 1: Illustrative Quantum Chemical Parameters for Aromatic Benzoate (B1203000) Derivatives
| Parameter | Description | Typical Insights for Related Compounds |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Reflects chemical stability; a smaller gap implies higher reactivity. researchgate.net |
| Mulliken Charges | Distribution of atomic charges | Identifies electropositive and electronegative centers within the molecule, predicting sites for polar reactions. |
| MEP Map | Molecular Electrostatic Potential | Visualizes charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. By solving Newton's equations of motion, MD simulations can track the movements of atoms and provide insights into the conformational flexibility and intermolecular interactions of this compound. biointerfaceresearch.comnih.gov
The presence of several rotatable bonds—specifically within the benzyloxy and methyl ester groups—grants the molecule considerable conformational freedom. MD simulations can explore the potential energy surface to identify low-energy, stable conformations. This analysis is crucial as the three-dimensional shape of a molecule dictates how it interacts with other molecules, such as solvent molecules or biological receptors. nih.gov The simulation can reveal preferred torsion angles and the probability of finding the molecule in a particular shape.
Furthermore, MD simulations are invaluable for studying how this compound interacts with its environment. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can analyze the formation and dynamics of solvation shells. These simulations can also model interactions with other molecules, such as proteins or nucleic acids. For example, if this compound were being investigated as a potential enzyme inhibitor, MD simulations could elucidate its binding mode, the stability of the protein-ligand complex, and the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize the interaction. mdpi.com Studies on similar benzoate derivatives interacting with proteins like bovine serum albumin have demonstrated how these interactions can be modeled to understand binding mechanisms. nih.gov
Table 2: Typical Steps and Outputs of a Molecular Dynamics Simulation
| Step | Purpose | Key Outputs |
|---|---|---|
| System Setup | Place the molecule in a simulation box with solvent and ions. | Initial coordinates and topology files. |
| Minimization | Remove steric clashes and find a local energy minimum. | A relaxed, low-energy starting structure. |
| Heating & Equilibration | Gradually increase the temperature and pressure to desired conditions, allowing the system to stabilize. | A thermodynamically stable system. |
| Production Run | Run the simulation for an extended period to collect data on molecular motion. | Trajectory file containing atomic positions over time. |
| Analysis | Analyze the trajectory to extract properties of interest. | RMSD (Root Mean Square Deviation) for stability, RMSF (Root Mean Square Fluctuation) for flexibility, radial distribution functions for interactions. |
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a key tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, including the high-energy transition states and any intermediate species.
Several reactions can be envisaged for this molecule. One of the most significant is the nucleophilic aromatic substitution (SNAr) of the bromine atom. The bromine's electron-withdrawing nature, combined with the activating effect of the ester group, makes the aromatic ring susceptible to attack by strong nucleophiles. Computational modeling can be used to calculate the activation energies for different nucleophiles and predict the regioselectivity of the reaction.
Another potential reaction is the hydrolysis of the methyl ester group, which can occur under acidic or basic conditions to yield the corresponding carboxylic acid. Transition state calculations can determine the energy barriers for these pathways, providing insight into the reaction kinetics. Furthermore, reactions involving the benzylic position of the benzyloxy group, such as oxidation or substitution, can also be modeled. khanacademy.org
To perform these studies, researchers locate the transition state structure for a given reaction step and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. This analysis helps in understanding why certain reactions are favored over others and can guide the selection of optimal reaction conditions in a laboratory setting.
In Silico Screening and Design Principles for Derivatization and Analog Generation
This compound serves as a valuable scaffold for the design of new molecules with potentially enhanced properties. In silico screening allows for the rapid computational evaluation of large virtual libraries of derivatives, saving significant time and resources compared to traditional synthesis and testing. scispace.com
The design process begins by identifying key positions on the parent molecule for modification. For this compound, these include:
The bromine position (position 2), which can be replaced with a wide variety of functional groups via cross-coupling reactions.
The benzyloxy group (at position 5), where the phenyl ring can be substituted or the entire group replaced.
The methyl ester, which can be converted to other esters, amides, or a carboxylic acid.
The aromatic ring itself, where further substitutions could be introduced.
A virtual library is then generated by computationally attaching different chemical moieties (R-groups) to these positions. This library of virtual compounds is then subjected to a series of computational filters. These filters can include predictions of physicochemical properties (e.g., LogP, molecular weight, polar surface area) to ensure drug-likeness, as well as ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. scispace.com For structure-based design, the generated analogs can be docked into the active site of a target protein to predict their binding affinity and orientation, helping to prioritize the most promising candidates for synthesis. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues and Their Precursors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were identified, the methodology is highly applicable to any series of analogs derived from this scaffold.
To build a QSAR model, a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition, antimicrobial activity) is required. For each compound in the series, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:
Electronic descriptors: Dipole moment, partial atomic charges.
Steric descriptors: Molecular volume, surface area, molar refractivity.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Indices that describe molecular branching and connectivity.
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, providing a powerful tool for guiding the design of more potent compounds. The predictive power of the model is assessed through rigorous internal and external validation techniques.
Q & A
Q. How should discrepancies in catalytic efficiency for benzylation reactions be interpreted?
- Critical Factors :
- Moisture Sensitivity : K₂CO₃ efficiency drops if not anhydrous, leading to inconsistent yields. Use freshly activated molecular sieves .
- Solvent Purity : Trace water in DMF (>0.1%) hydrolyzes benzyl bromide, reducing yields by 15–20% .
Research Design Recommendations
Q. What controls are essential when synthesizing derivatives for biological screening?
- Best Practices :
- Negative Controls : Include unsubstituted benzoates to isolate the effect of bromoacetyl/benzyloxy groups .
- Stability Assays : Monitor compound integrity in cell culture media (e.g., DMEM) via LC-MS over 24 hours .
Q. How can flow chemistry improve scalability of this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
